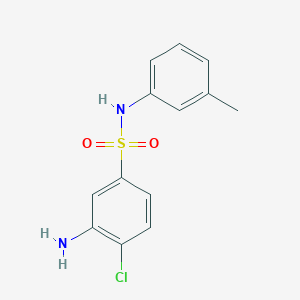

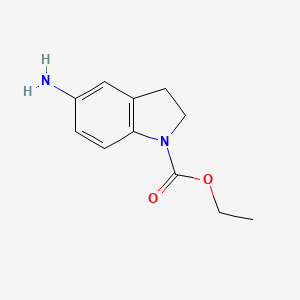

7,8-dipropoxy-2,3,4,5-tetrahydro-1H-3-benzazepine

Übersicht

Beschreibung

7,8-Dipropoxy-2,3,4,5-tetrahydro-1H-3-benzazepine (DPDB) is a novel synthetic molecule with a wide range of potential applications in the scientific research field. It is a member of the benzazepine family, which comprises a number of compounds that share a common core structure. DPDB has been studied extensively and has been found to possess a range of unique properties, making it a useful tool for researchers.

Wissenschaftliche Forschungsanwendungen

Antitubulin Agents

- Scientific Field : Pharmacology and Oncology .

- Summary of the Application : This compound is used in the synthesis of new antitubulin agents, which have potential applications in cancer treatment .

- Methods of Application : The compound is synthesized and evaluated for antiproliferative activity on a panel of cancer cell lines. The interaction with tubulin at micromolar levels leads to the accumulation of cells in the G2/M phase of the cell cycle and to an apoptotic cell death .

- Results or Outcomes : The 2-(3′,4′,5′-trimethoxyanilino)-3-cyano-6-methoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivative and its 6-ethoxycarbonyl homologue were identified as new antiproliferative agents that inhibit cancer cell growth with IC50 values ranging from 1.1 to 4.7 μM against a panel of three cancer cell lines .

Anti-Cancer Agents

- Scientific Field : Medicinal Chemistry .

- Summary of the Application : This compound is used in the design and synthesis of novel anti-cancer agents .

- Methods of Application : A series of novel 2,3,4,5-tetrahydro-1-pyrido-[4,3-b]indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs .

- Results or Outcomes : All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0 μM and 100 μM against cancer cells. The compounds bearing sulfonyl, substituted by electron donating group, showed moderate to significant antiproliferative activity .

Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors

- Scientific Field : Neurology and Radiology .

- Summary of the Application : This compound is used in the development of a positron emission tomography (PET) imaging agent for the GluN2B subunits of the N-methyl-d-aspartate receptor (NMDAR), a key therapeutic target for drug development toward several neurological disorders .

- Methods of Application : A series of 2,3,4,5-tetrahydro-1H-3-benzazepine and 6,7,8,9-tetrahydro-5H-benzo annulen-7-amine analogues were synthesized. After in vitro testing via competition binding assay and autoradiography, the best performing tracer with respect to specificity and selectivity over σ1 and σ2 receptors was selected for further in vivo evaluation .

- Results or Outcomes : The tracer binding was selective to GluN2B-rich forebrain regions and was specifically blocked by the GluN2B antagonist, CP-101,606, in a dose-dependent manner with no brain radiometabolites .

Antiepileptic Drugs

- Scientific Field : Pharmacology .

- Summary of the Application : This compound is used in the synthesis of new antiepileptic drugs .

- Methods of Application : The compound is synthesized and evaluated for antiepileptic activity using the maximal electroshock seizure (MES) method, which is the most commonly used method of screening antiepileptic drugs .

- Results or Outcomes : The compound revealed as the best anticonvulsant activity, exhibited median effective dose (ED50) of 39.4 mg/kg, and median toxicity dose (TD50) of 392.9 mg/kg, resulting in a protective index (PI) of 10.0, which is a little higher than the PI of the marked antiepileptic drug carbamazepine (PI=6.4) .

Synthesis of Novel Anti-Cancer Agents

- Scientific Field : Medicinal Chemistry .

- Summary of the Application : This compound is used in the design and synthesis of novel anti-cancer agents .

- Methods of Application : A series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs .

- Results or Outcomes : All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0 μM and 100 μM against cancer cells. The compounds bearing sulfonyl, substituted by electron donating group, showed moderate to significant antiproliferative activity .

Antitubulin Agents

- Scientific Field : Pharmacology and Oncology .

- Summary of the Application : This compound is used in the synthesis of new antitubulin agents, which have potential applications in cancer treatment .

- Methods of Application : The compound is synthesized and evaluated for antiproliferative activity on a panel of cancer cell lines. The interaction with tubulin at micromolar levels leads to the accumulation of cells in the G2/M phase of the cell cycle and to an apoptotic cell death .

- Results or Outcomes : The 2-(3′,4′,5′-trimethoxyanilino)-3-cyano-6-methoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivative and its 6-ethoxycarbonyl homologue were identified as new antiproliferative agents that inhibit cancer cell growth with IC50 values ranging from 1.1 to 4.7 μM against a panel of three cancer cell lines .

Eigenschaften

IUPAC Name |

7,8-dipropoxy-2,3,4,5-tetrahydro-1H-3-benzazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2/c1-3-9-18-15-11-13-5-7-17-8-6-14(13)12-16(15)19-10-4-2/h11-12,17H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPSRGYKBPGQDHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C2CCNCCC2=C1)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,8-dipropoxy-2,3,4,5-tetrahydro-1H-3-benzazepine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2-Methoxyethoxy)phenyl]acetic acid](/img/structure/B1517548.png)

![[6-(Cyclopropylmethoxy)pyridin-3-yl]methanamine](/img/structure/B1517555.png)

![1-[Benzyl(methyl)carbamoyl]piperidine-4-carboxylic acid](/img/structure/B1517563.png)